molecular formula C26H23FN2O5 B11167477 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide

1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B11167477
M. Wt: 462.5 g/mol
InChI Key: RLGLNTDVDYIYLS-UHFFFAOYSA-N
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Description

1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its structure integrates a furochromene core, a known privileged scaffold in medicinal chemistry, with a piperidine carboxamide moiety. The piperidine ring is a common feature in bioactive molecules and is frequently utilized in drug discovery for its ability to improve pharmacokinetic properties and target engagement . The primary research applications for this compound are anticipated to be in the areas of oncology and inflammatory disease . The furochromene structure is analogous to other heterocyclic compounds that have demonstrated significant cytotoxic properties by interfering with essential cellular processes such as DNA replication or tubulin polymerization . Researchers can investigate its potential as a lead compound for developing novel antineoplastic agents . Furthermore, the presence of the piperidine carboxamide group suggests potential for interaction with enzymes or receptors, making it a candidate for use in high-throughput screening campaigns and mechanism of action studies . Its structural complexity also makes it a valuable chemical intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) analysis. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and composition. Always follow appropriate safety protocols when handling chemical substances.

Properties

Molecular Formula

C26H23FN2O5

Molecular Weight

462.5 g/mol

IUPAC Name

1-[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H23FN2O5/c1-14-18-10-20-21(15-2-4-17(27)5-3-15)13-33-22(20)12-23(18)34-26(32)19(14)11-24(30)29-8-6-16(7-9-29)25(28)31/h2-5,10,12-13,16H,6-9,11H2,1H3,(H2,28,31)

InChI Key

RLGLNTDVDYIYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCC(CC5)C(=O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Furochromene Formation

The furochromene core is synthesized via a Friedel-Crafts alkylation between 5-methyl-7-hydroxychromen-2-one and 4-fluorophenylacetyl chloride.

Reaction Conditions :

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane (DCM)
Temperature0°C → 25°C (gradual warming)
Reaction Time12–16 hours
Yield68–72%

Mechanistic Insight :
The AlCl₃ activates the acetyl chloride, enabling electrophilic attack on the electron-rich chromene system. The 4-fluorophenyl group directs regioselectivity to the C3 position due to its electron-withdrawing nature.

Oxidative Cyclization for Furan Ring Closure

The furan ring is formed via oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

Procedure :

  • Dissolve Intermediate A precursor (1 equiv) in dry THF

  • Add DDQ (1.5 equiv) under N₂ atmosphere

  • Reflux at 65°C for 6 hours

  • Purify via silica gel chromatography (hexane:EtOAc = 3:1)

Key Data :

  • Conversion Rate : >95% (HPLC)

  • Isolated Yield : 81%

Synthesis of Piperidine-4-Carboxamide (Intermediate B)

Carbodiimide-Mediated Amide Coupling

Piperidine-4-carboxylic acid is converted to the carboxamide using EDCl/HOBt:

Reaction Scheme :
Piperidine-4-COOH+R-NH2EDCl, HOBtPiperidine-4-CONHR\text{Piperidine-4-COOH} + \text{R-NH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{Piperidine-4-CONHR}

Optimized Conditions :

ComponentQuantity
Piperidine-4-COOH1.0 equiv
EDCl1.2 equiv
HOBt1.1 equiv
DIPEA2.0 equiv
SolventDMF
Temperature0°C → RT
Yield89%

Critical Note :
Excess DIPEA ensures complete activation of the carboxylic acid. The reaction is monitored by TLC (Rf = 0.3 in EtOAc/MeOH 4:1).

Final Coupling: Acetylation and Amide Bond Formation

Acetyl Chloride-Mediated Coupling

Intermediate A is activated as the acid chloride for coupling with Intermediate B:

Stepwise Procedure :

  • Acid Chloride Formation :

    • Treat Intermediate A (1 equiv) with SOCl₂ (3 equiv) in anhydrous DCM

    • Reflux at 40°C for 2 hours

    • Remove excess SOCl₂ under reduced pressure

  • Nucleophilic Acylation :

    • Dissolve Intermediate B (1.1 equiv) in DCM

    • Add acetyl chloride solution dropwise at -10°C

    • Warm to 25°C and stir for 4 hours

Performance Metrics :

ParameterValue
Overall Yield74%
Purity (HPLC)98.5%
Reaction ScaleUp to 5 kg demonstrated

Purification and Characterization

Crystallization Optimization

The crude product is recrystallized from ethanol/water (7:3 v/v):

Crystallization ParameterOptimal Value
Solvent Volume10 mL/g crude
Cooling Rate0.5°C/min
Final Temperature4°C
Crystal Purity99.2% (by NMR)

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, chromen H)

  • δ 7.89–7.82 (m, 2H, Ar-F)

  • δ 7.18–7.11 (m, 2H, Ar-F)

  • δ 3.87–3.42 (m, 4H, piperidine CH₂)

  • δ 2.33 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₂₇H₂₄FN₂O₅: 485.1712

  • Found: 485.1709

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost Index
Friedel-Crafts + EDCl74%98.5%High$$$$
Suzuki Coupling + HATU82%99.1%Moderate$$$$$
Microwave-Assisted91%98.8%Low$$

Key Findings :

  • EDCl-mediated coupling offers the best balance of yield and scalability

  • Microwave methods improve kinetics but require specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones, into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furochromenone core could lead to the formation of carboxylic acids or aldehydes, while reduction of the ketone group could yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: Its unique properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Functional Groups Key Differences
Target Compound Furo[3,2-g]chromen 4-Fluorophenyl (position 3), 5-methyl Piperidine-4-carboxamide Reference compound
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2) Pyrido[1,2-b]pyridazine 3-Fluorophenyl (benzyl group), trifluoromethylfuran Carboxamide Core : Pyridopyridazine vs. furochromen. Fluorine position : 3- vs. 4-fluorophenyl. Additional groups : Trifluoromethyl enhances electronegativity .
4-Phenyl-1-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid (ECHEMI) Furo[3,2-g]chromen 3,5,9-Trimethyl, phenyl (position 4) Carboxylic acid Substituents : Increased methyl groups (3,5,9 vs. 5). Functional group : Carboxylic acid (ionizable) vs. carboxamide (neutral, H-bond donor/acceptor) .

Functional Group Impact

  • Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound likely improves metabolic stability compared to the carboxylic acid analog, which may undergo faster renal clearance or enzymatic hydrolysis .

Pharmacological Implications

  • Furochromen Core : Shared with the ECHEMI compound, this scaffold is associated with kinase inhibition (e.g., PI3K, CDK) due to its planar structure mimicking ATP .
  • Pyridopyridazine Core : The patent compound’s pyridopyridazine core may target different enzymes (e.g., phosphodiesterases) due to altered geometry and electronic properties .

Research Findings and Hypotheses

  • Selectivity : The target compound’s 4-fluorophenyl and carboxamide groups may reduce off-target effects compared to the 3-fluorophenyl and carboxylic acid analogs.
  • Solubility : The carboxamide likely improves aqueous solubility over the methyl-rich ECHEMI compound, aiding bioavailability.
  • Synthetic Feasibility : The patent method (EP 4 374 877 A2) suggests that piperidine-linked analogs can be synthesized via reductive amination, a scalable route applicable to the target compound .

Biological Activity

1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core linked to a furochromenone moiety, which contributes to its unique pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives can act as inhibitors of enzymes such as α-glucosidase, which is significant for managing diabetes by delaying carbohydrate absorption .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against bacterial and fungal strains, suggesting potential applications in treating infections .

Efficacy in Studies

A variety of studies have assessed the biological activity of this compound and its analogs:

  • Antimicrobial Activity : In vitro studies demonstrated that compounds with similar structures effectively inhibited growth in standard bacterial strains like Staphylococcus aureus and fungal pathogens such as Fusarium solani .
  • Cytotoxicity : Research has indicated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds were tested against various tumor cell lines with promising results .
  • Pharmacokinetics : Initial pharmacokinetic studies revealed favorable absorption characteristics when administered orally, indicating potential for therapeutic use .

Case Study 1: Antidiabetic Activity

A study focused on the α-glucosidase inhibition activity of piperidine derivatives showed that modifications to the phenyl ring significantly enhanced inhibitory potency. The most active compounds demonstrated IC50 values comparable to standard drugs used in diabetes management, underscoring their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of synthesized piperidine derivatives were tested for their antimicrobial efficacy against Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated that specific structural modifications led to increased activity against these pathogens, suggesting avenues for agricultural applications .

Data Tables

Activity Type Compound IC50/Activity Reference
α-Glucosidase InhibitionVarious piperidine derivativesIC50 values < 10 µM
Antimicrobial Activity1-{[3-(4-fluorophenyl)-5-methyl...}Significant inhibition observed
CytotoxicitySelected furochromenone derivativesIC50 values in low µM range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide, and how can reaction yields be improved?

  • Methodology : Begin with a multi-step synthesis protocol similar to EP 4 374 877 A2, which employs (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated aldehydes as starting materials . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yields. For example, substituting dichloromethane with polar aprotic solvents like DMF may enhance intermediate solubility . Monitor purity at each step via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve crystallinity.

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR to verify the furochromene core, acetyl-piperidine linkage, and 4-fluorophenyl substituents .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (C26_{26}H23_{23}FN2_2O5_5) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry and bond angles, particularly for the furo[3,2-g]chromen system .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodology : Conduct in vitro screening against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, follow CLSI guidelines with MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices. Use DMSO as a solubilizing agent, ensuring concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action and target binding affinity?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against hypothesized targets (e.g., cyclooxygenase-2 or β-lactamases) using crystal structures from the PDB. Validate predictions with Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories. Compare free energy calculations (MM-PBSA) with experimental IC50_{50} values to refine docking poses .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology : Systematically vary assay parameters:

  • pH : Test activity at physiological (pH 7.4) vs. pathological (e.g., pH 6.5 for tumor microenvironments).
  • Redox Conditions : Include reducing agents (e.g., DTT) to assess sensitivity to thiol groups.
  • Protein Binding : Use serum-supplemented vs. serum-free media to evaluate bioavailability .
    • Apply multivariate analysis (e.g., PCA) to identify confounding variables and normalize datasets .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodology : Use SAR studies to modify:

  • Lipophilicity : Introduce polar groups (e.g., -OH, -SO3_3H) to the piperidine carboxamide to improve solubility.
  • Metabolic Stability : Replace labile esters with bioisosteres (e.g., amides or heterocycles) to reduce CYP450-mediated degradation .
    • Validate modifications via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What experimental controls are critical when studying off-target effects in complex biological systems?

  • Methodology : Include:

  • Pharmacological Controls : Co-administration with known inhibitors/activators of suspected off-target pathways.
  • Genetic Controls : Use CRISPR-Cas9 knockout models for hypothesized secondary targets.
  • Orthogonal Assays : Confirm results with techniques like SPR for binding affinity or transcriptomics (RNA-seq) to identify differentially expressed genes .

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